molecular formula C10H6BrCl2N B3184136 4-Bromo-5,7-dichloro-2-methylquinoline CAS No. 1070879-62-7

4-Bromo-5,7-dichloro-2-methylquinoline

Cat. No.: B3184136
CAS No.: 1070879-62-7
M. Wt: 290.97 g/mol
InChI Key: ALIPFHKZRVEZJG-UHFFFAOYSA-N
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Description

4-Bromo-5,7-dichloro-2-methylquinoline is a halogenated quinoline derivative characterized by a fused benzene-pyridine ring system with substituents at positions 2, 4, 5, and 5. The bromine atom occupies the 4-position, chlorine atoms are at positions 5 and 7, and a methyl group is at position 6. Quinolines are widely studied due to their biological activity, including antimicrobial, anticancer, and antimalarial properties .

Properties

CAS No.

1070879-62-7

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

4-bromo-5,7-dichloro-2-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-2-7(11)10-8(13)3-6(12)4-9(10)14-5/h2-4H,1H3

InChI Key

ALIPFHKZRVEZJG-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)Br

Canonical SMILES

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Structure: The combination of electron-withdrawing Cl and Br groups in the target compound likely reduces quinoline ring electron density, favoring electrophilic substitutions at less-hindered positions.
  • Drug Design: The 2-methyl group may improve metabolic stability compared to bulkier substituents, as seen in ’s dimethylquinoline derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-5,7-dichloro-2-methylquinoline, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromine and chlorine substituents are introduced using halogenation agents (e.g., NBS or SO₂Cl₂), while methyl groups are added via Friedel-Crafts alkylation. Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd for cross-couplings) critically affect regioselectivity and yield. Optimizing stoichiometry and avoiding over-halogenation are key to minimizing byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm regiochemistry via coupling patterns.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and halogen isotopic signatures.
  • X-ray Diffraction (XRD) : SHELX-based refinement (e.g., SHELXL) resolves crystal structure, bond angles, and packing interactions. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized to introduce aryl groups at the 4-position of this compound?

  • Methodological Answer :

  • Catalyst System : Use [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane for high efficiency, as demonstrated in analogous quinoline couplings .
  • Substrate Preparation : Ensure the bromine substituent is selectively reactive by protecting other halogens (e.g., using silyl groups).
  • Kinetic Monitoring : Track reaction progress via HPLC to avoid over-arylation.

Q. How do substituent positions (e.g., bromine at C4 vs. C6) influence the biological activity of this compound compared to analogs?

  • Methodological Answer :

  • Comparative Studies : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels). For example, C4 bromine may enhance hydrophobic interactions with target proteins, while dichloro substitution at C5/C7 alters electron density, affecting binding affinity .
  • Computational Modeling : DFT calculations or molecular docking (using AutoDock Vina) predict steric and electronic effects of substituents .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Data Validation : Use SHELXL’s R-factor and residual density maps to identify disordered regions. Twinning parameters (e.g., BASF) improve refinement for challenging crystals .
  • Alternative Techniques : If XRD fails, employ cryo-EM or dynamic NMR to probe conformational flexibility.

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic centers. For example, C4 bromine may show higher ff^- values, making it prone to substitution.
  • Solvent Effects : Use COSMO-RS to model solvent polarity’s impact on transition states. Polar aprotic solvents (e.g., DMF) typically enhance SNAr rates .

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